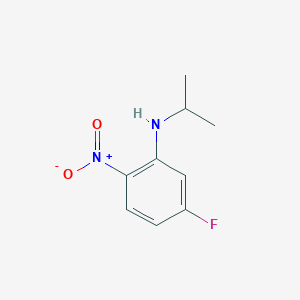

5-Fluoro-N-isopropyl-2-nitroaniline

Vue d'ensemble

Description

5-Fluoro-N-isopropyl-2-nitroaniline is an important intermediate in organic synthesis . It has a molecular formula of C9H11FN2O2 .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-N-isopropyl-2-nitroaniline is characterized by a molecular formula of C9H11FN2O2 and a molecular weight of 198.19 g/mol . The InChI code is 1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline include a molecular weight of 198.19 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 206 . It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .Applications De Recherche Scientifique

Complexation with Metals

- Study: Complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline were synthesized and analyzed. The ligands acted as monodentate O-bonded, and the compounds showed various structures like square planar, tetrahedral, and hexacoordinate (Devoto et al., 1982).

Non-Linear Optical Properties

- Study: Research on N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, showed that it belongs to a family of compounds with high molecular non-linearity, demonstrating charge transfer properties (Yanes et al., 1997).

Synthesis of Antimalarial Compounds

- Study: 5-Fluoro-N-isopropyl-2-nitroaniline was used in the synthesis of 5-fluoroprimaquine, an antimalarial drug. The study explored various approaches for synthesizing the key intermediate required for this drug (O’Neill et al., 1998).

Applications in Polymer Science

- Study: N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains were synthesized. These polymers are considered for drug delivery systems, with the side-chains designed for efficient degradation by lysosomal enzymes (Duncan et al., 1983).

Synthesis of Benzoxazole Derivatives

- Study: A novel and efficient route was reported for synthesizing 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline. This process demonstrated the versatility of 2-fluoro-5-nitroaniline in creating high-yield, complex organic compounds (Vosooghi et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

5-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHWAHLPBFAQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442722 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-N-isopropyl-2-nitroaniline | |

CAS RN |

131885-33-1 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)